

Chemical Profile and Biological Sources

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Compound Focus: Anacardic Acid

CAS No.: 16611-84-0

Cat. No.: S518869

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Anacardic acid (AA) is not a single compound but a mixture of several closely related structures. The IUPAC name for a prominent form is **2-Hydroxy-6-[(8Z,11Z)-pentadeca-8,11,14-trienyl]benzoic acid**, with a molar mass of 342.47 g/mol [1]. It is a yellow liquid that is soluble in ethanol and ether but largely immiscible with water [1].

The table below outlines its primary natural sources and typical composition.

Source	Part Containing AA	Key Compositional Notes
Cashew Nut (<i>Anacardium occidentale</i>)	Shell (as Cashew Nut Shell Liquid, CNSL)	Major component of <i>natural</i> CNSL (60-65%); mixture of saturated & unsaturated C15/C17 chains [1] [2].
Cashew Peduncle ("Cashew Apple")	Fruit pulp	Contains AnAc; contributes to astringency of the fruit juice [3].
Ginkgo (<i>Ginkgo biloba</i>)	Leaves, Fruit	Source of ginkgolic acids, which are structurally similar to anacardic acids [4].
Geraniums (<i>Pelargonium</i> spp.)	Glandular trichomes	Provides resistance against small insect pests [1] [4].

The composition of **anacardic acids** in CNSL is highly dependent on the extraction method. **Natural** CNSL (e.g., via cold solvent extraction) is rich in **anacardic acid**, while **technical** CNSL (extracted by roasting or

hot-oil processes) undergoes decarboxylation, converting most of the **anacardic acid** into cardanol [2]. This is a critical consideration for research and industrial applications, as the decarboxylated product has significantly reduced biological activity [1] [2].

Mechanism of Action and Biological Activities

Anacardic acid exhibits a wide range of biological effects by interacting with multiple cellular targets. Its lipophilic nature allows it to integrate into and disrupt bacterial membranes, while its phenolic structure enables enzyme inhibition and modulation of signaling pathways.

Antimicrobial Activity

Anacardic acid shows promising broad-spectrum activity against Gram-positive bacteria. The **length and degree of unsaturation** of its alkyl side chain are critical determinants of its potency [2] [5].

The table below summarizes the minimum inhibitory concentration (MIC) of different **anacardic acid** analogs against key bacterial pathogens, demonstrating this structure-activity relationship.

Bacterial Strain	Anacardic Acid Analog (Side Chain)	MIC (µg/mL)	Reference Drug (MIC µg/mL)
<i>Streptococcus mutans</i> (tooth decay)	Saturated (1a)	>800 [2]	Vancomycin (1) [2]
	Mono-unsaturated (1b)	6.25 [2]	
	Di-unsaturated (1c)	3.13 [2]	
	Tri-unsaturated (1d)	1.56 [2]	
<i>Staphylococcus aureus</i>	Saturated (1a)	>800 [2]	Methicillin (1.56) [2]
	Mono-unsaturated (1b)	100 [2]	
	Di-unsaturated (1c)	25 [2]	

Bacterial Strain	Anacardic Acid Analog (Side Chain)	MIC ($\mu\text{g/mL}$)	Reference Drug (MIC $\mu\text{g/mL}$)
	Tri-unsaturated (1d)	6.25 [2]	
<i>Cutibacterium acnes</i> (acne)	Saturated, Mono-, Di-, Tri-unsaturated	0.78 (all) [2]	Amoxicillin (0.117) [2]

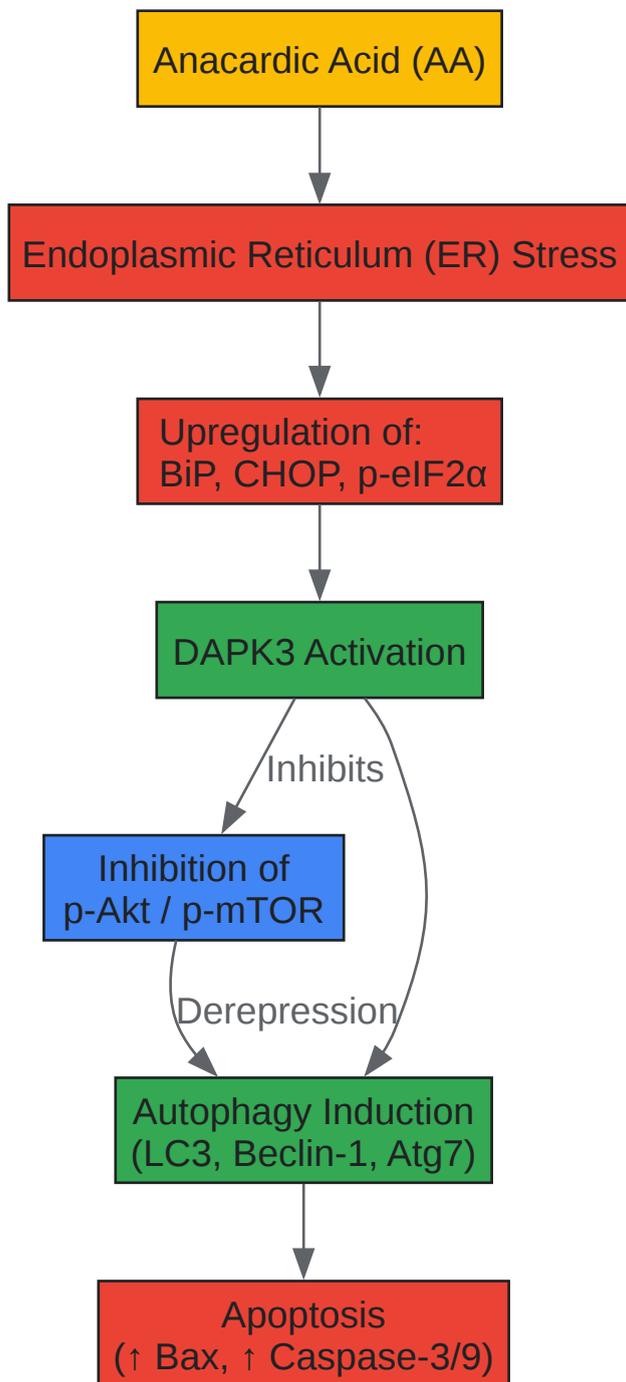
Anacardic acid disrupts bacterial membranes and inhibits vital enzymes [5]. It is also effective against **methicillin-resistant *Staphylococcus aureus* (MRSA)**, with studies showing it kills MRSA cells more rapidly than other natural compounds like totarol [1]. Furthermore, it can **inhibit biofilm formation** by interfering with quorum sensing, making it harder for bacteria to establish resilient, surface-associated communities [5].

Anticancer and Cell Signaling Mechanisms

Anacardic acid influences multiple intracellular pathways to exert antitumor effects. Key mechanisms include:

- **Inhibition of Histone Acetyltransferases (HATs):** AA is a potent, non-specific inhibitor of HAT enzymes like p300 and PCAF, which play roles in gene expression regulation. This inhibition can suppress the growth of cancer cells [6].
- **Induction of Apoptosis via ER Stress and Autophagy:** In prostate cancer cells, AA treatment triggers endoplasmic reticulum (ER) stress, leading to the upregulation of proteins like BiP, CHOP, and p-eIF2 α [7]. This stress activates a pro-death pathway involving the kinase DAPK3, which suppresses the pro-survival Akt/mTOR signaling, ultimately inducing autophagy and programmed cell death [7].

The following diagram illustrates this complex signaling pathway induced by **anacardic acid** in prostate cancer cells:



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Anacardic acid induces apoptosis in prostate cancer cells by triggering ER stress and DAPK3-mediated autophagy.

Analytical Quantification Methods

Accurate quantification of **anacardic acids** in complex biological matrices like cashew peduncles requires validated analytical methods. A 2023 study established a robust High-Performance Liquid Chromatography (HPLC) protocol [3].

- **Chromatographic System:** Shimadzu LC-20AB Prominence system with a diode array detector (DAD) and a C18 reverse-phase column (150 × 4.6 mm, 5 μm) [3].
- **Mobile Phase:** Isocratic elution with a mixture of water and acetonitrile (20:80), both acidified with 1% acetic acid [3].
- **Flow Rate & Detection:** 1.5 mL/min; detection wavelength of 280 nm [3].
- **Sample Preparation:** Freeze-dried and ground peduncle samples are extracted with methanol using ultrasonic assistance for 20 minutes, followed by centrifugation and filtration [3].

The method was validated for:

- **Linearity:** ($r^2 = 0.9979$) (calibration curve: ($y = 2333.5x + 2956.2$)) [3].
- **Precision:** Intraday and interday CVs of 0.20% and 0.29%, respectively [3].
- **Sensitivity:** LOD of $0.18 \mu\text{g}\cdot\text{mL}^{-1}$ and LOQ of $0.85 \mu\text{g}\cdot\text{mL}^{-1}$ [3].
- **Application:** The total **anacardic acid** content in peduncles from five different cashew clones ranged from 128.35 to 217.00 mg per 100 g [3].

Therapeutic Potential and Research Applications

The multifaceted bioactivity of **anacardic acid** opens up several promising research and application avenues.

- **Antimicrobial Agent & Anti-biofilm Coating:** Its efficacy against drug-resistant bacteria like MRSA and its ability to disrupt biofilms make it a candidate for developing new antimicrobials. It can be incorporated into coatings for biomedical devices to prevent infections [5].
- **Anticancer Therapeutics:** As an inhibitor of HATs and an inducer of ER stress and autophagy, **anacardic acid** serves as a lead compound for novel oncology drugs. Research shows it can sensitize cancer cells using the Alternative Lengthening of Telomeres (ALT) pathway to radiation [1] [6].
- **Overcoming Limitations with Nano-encapsulation:** The clinical application of **anacardic acid** is limited by its high lipophilicity, poor water solubility, and instability. Advanced delivery systems, such as **nano-encapsulation** and complexation with **hydroxypropyl-β-cyclodextrin**, are being explored to enhance its bioavailability and therapeutic efficacy [5].

Anacardic acid is a versatile natural product with significant potential in drug discovery and development. Its broad-spectrum antibacterial and anticancer activities, underpinned by well-researched mechanisms,

make it a valuable lead compound. Future work focusing on structural optimization and advanced delivery systems will be crucial for translating its promise into practical therapies.

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